molecular formula C8H6INO4 B1593988 Methyl 2-iodo-4-nitrobenzoate CAS No. 6326-42-7

Methyl 2-iodo-4-nitrobenzoate

Cat. No. B1593988
CAS RN: 6326-42-7
M. Wt: 307.04 g/mol
InChI Key: KRAIRAIRCFXHRZ-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-nitrobenzoate is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Methyl 2-iodo-4-nitrobenzoate is 1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 2-iodo-4-nitrobenzoate is a solid compound . It has a molecular weight of 307.04 g/mol . The compound has a topological polar surface area of 72.1 Ų . It has a complexity of 240 .

Scientific Research Applications

1. Use in Synthesis of Nitroisocoumarins

Methyl 2-iodo-4-nitrobenzoate has been utilized in the synthesis of nitroisocoumarins. This process involves a reaction with arylalkynyl copper(I) reagents, leading to the formation of 3-aryl-5-nitroisocoumarins through a Castro–Stephens coupling followed by in situ Cu-catalyzed ring-closure. This method contrasts with previous reports of cyclisation of analogous 2-iodobenzoate esters with alkynes, indicating a different cyclisation mode (Woon et al., 2006).

2. Role in Solubility Studies

Studies have also focused on determining the Abraham model solute descriptors for closely related chemicals, like 2-methyl-3-nitrobenzoic acid, in various organic solvents. These studies are crucial for predicting the solubility of similar compounds in additional organic solvents, contributing to a better understanding of their physical and chemical properties (Hart et al., 2017).

3. Application in Organic Chemistry Education

In the field of education, particularly in organic chemistry, the synthesis of derivatives like 4-amino-3-nitrobenzoic acid methyl ester from similar compounds is used as a teaching experiment. Such experiments demonstrate fundamental chemical reactions like Fischer esterification, aiding in the practical understanding of organic synthesis (Kam et al., 2020).

4. In Analytical Chemistry for Purity Analysis

Analytical methods have been developed for determining substances like 2-methyl-3-nitrobenzoic acid, closely related to methyl 2-iodo-4-nitrobenzoate. These methods, such as gas chromatography after esterification with diazomethane, are vital for monitoring the purity of these types of materials, essential in both research and production (Xue & Nan, 2002).

5. Contribution to Crystallography

Research in crystallography has explored compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which are structurally similar to methyl 2-iodo-4-nitrobenzoate. These studies provide insights into the molecular arrangement and interactions like hydrogen bonding, contributing significantly to the field of crystal engineering (Portilla et al., 2007).

Safety And Hazards

The safety information for Methyl 2-iodo-4-nitrobenzoate indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a GHS07 pictogram, and its signal word is "Warning" .

properties

IUPAC Name

methyl 2-iodo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAIRAIRCFXHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283240
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-4-nitrobenzoate

CAS RN

6326-42-7
Record name 6326-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-iodo-4-nitrobenzoic acid (9 g, 30.7 mmol), methanol (88 mL) and sulfuric acid (0.82 mL, 15.4 mmol) was heated to reflux overnight. The reaction solution was cooled down to 0° C. for 30 minutes. The solid was filtered to give the desired product (5.90 g, 62%). LCMS calculated for C8H71NO4(M+H)+: m/z=308.0.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Tao, LJ Silverberg, AL Rheingold, RF Heck - Organometallics, 1989 - ACS Publications
… Methyl 2-iodo-4-nitrobenzoate and diphenylacetylene give only 9% of the 6-nitroisocoumarin. Very small amounts of 2,3-diarylindenones were also found in some of these reactions, …
Number of citations: 200 pubs.acs.org
CH Methylpropylcyclopropane - pubs.rsc.org
KARL HAEFFNER (Ber., 1908, 41, 3098--31OZ).-Although amylene and hexylene ignite when brought into contact with ozone, nevertheless it has been found possible to prepare their …
Number of citations: 2 pubs.rsc.org
J Laverie - 1949 - search.proquest.com
… A typical example of the Ullmann reaction is the formation of dimethyl 5:51-dinitrodiphenate in 75% yield (crude product) from methyl 2-iodo-4-nitrobenzoate by stirring with copper …
Number of citations: 3 search.proquest.com
LJ Silverberg - 1991 - search.proquest.com
The palladium catalyzed couplings of aryl and vinyl halides with alkenes and terminal alkynes are important reactions in organic synthesis. In Part I, we have investigated the palladium …
Number of citations: 2 search.proquest.com
HG Rule, FR Smith - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… benzanthrone derivatives could be isolated from the Ullmann reaction between methyl 8-bromo- l-naphthoate and (a) methyl 2 : 4-dibromobenzoate, (b) methyl 2-iodo-4-nitrobenzoate, (…
Number of citations: 15 pubs.rsc.org
BL Appleton - 1958 - search.proquest.com
Tile author ia grateful to frofessor K. ri. Campaign© for presenting this interesting problem (among many) and for stimu lating; advice and direction throughout tho course of this work. …
Number of citations: 0 search.proquest.com
JM Heemstra - 2005 - search.proquest.com
… To a 500 mL round bottom flask was added methyl 2-iodo-4-nitrobenzoate (3.87 g, 12.6 mmol), Na2S204 (13.2 g, 75.8 mmol), MeOH (105 mL), THF (105 mL), and H20 (35 mL). The …
Number of citations: 3 search.proquest.com

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